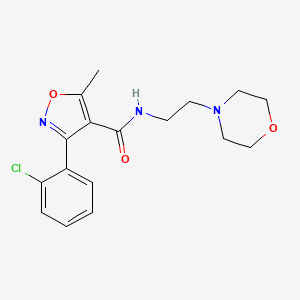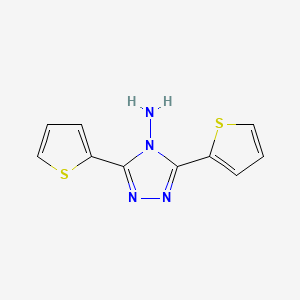![molecular formula C22H21ClN4O2S B2461931 9-(4-(3-クロロフェニル)ピペラジン-1-カルボニル)-3,4-ジヒドロ-[1,3]チアзино[2,3-b]キナゾリン-6(2H)-オン CAS No. 1251557-15-9](/img/structure/B2461931.png)
9-(4-(3-クロロフェニル)ピペラジン-1-カルボニル)-3,4-ジヒドロ-[1,3]チアзино[2,3-b]キナゾリン-6(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality 9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- mCPP (メタクロロフェニルピペラジン)は、ヒトの5-HT2Aおよび5-HT2C受容体に部分アゴニストとして作用する精神活性薬です。 5-HT2Aおよび5-HT2B受容体と比較して、5-HT2C受容体に対して約10倍の選択性を示します .
- mCPPは強力な食欲抑制効果があり、食欲を抑制します。 この特性により、肥満の治療のための選択的5-HT2C受容体アゴニストの開発が進められています .
- mCPPは、潜在的な片頭痛薬の試験に使用されてきました。 ヒトに頭痛を引き起こすことが知られています .
- レクリエーション物質として宣伝されているにもかかわらず、mCPPは一般的に薬物使用者にとって不快なものと考えられています。 強化効果はありませんが、精神興奮作用、不安誘発作用、幻覚作用を示します .
セロトニン受容体モジュレーション
食欲抑制効果と肥満研究
片頭痛薬の試験
精神興奮作用と幻覚作用
パニック発作と強迫性障害(OCD)
要約すると、mCPPは、セロトニン受容体、食欲調節、および精神健康への多様な影響から、科学的な探求のための貴重な化合物となっています。 研究者は、その薬理学と潜在的な臨床応用について引き続き調査しています . 🌟
作用機序
Target of Action
The primary target of this compound is the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors It also acts as an antagonist of the human 5-HT2B receptors
Pharmacokinetics
The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours , indicating that it remains in the body for a significant period before being excreted. The compound is excreted in the urine .
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a variety of effects. It has been associated with psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
特性
IUPAC Name |
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-3-1-4-17(14-16)25-8-10-26(11-9-25)20(28)15-5-6-18-19(13-15)24-22-27(21(18)29)7-2-12-30-22/h1,3-6,13-14H,2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBHYHLGKPEDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)N=C2SC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2461850.png)
![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)
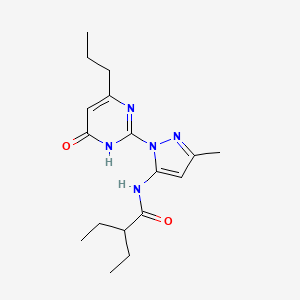
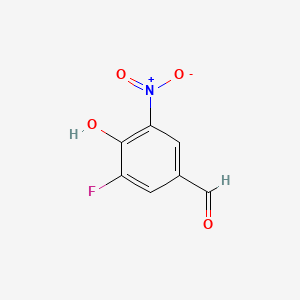
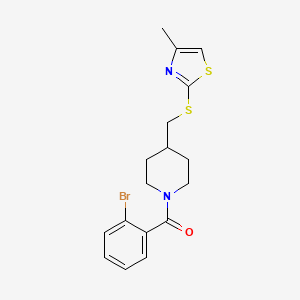
![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)
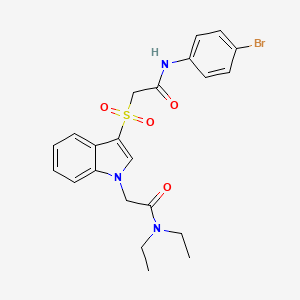
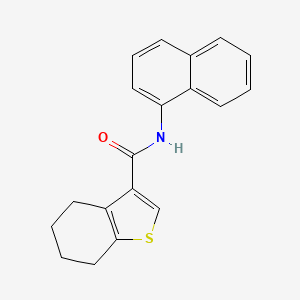

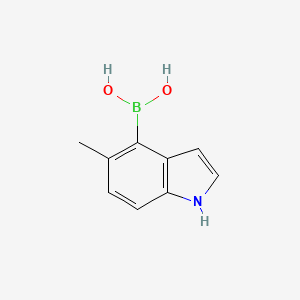
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461866.png)
